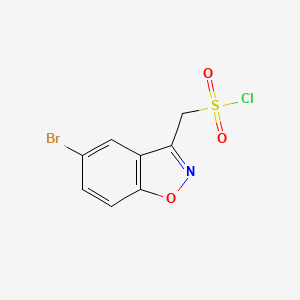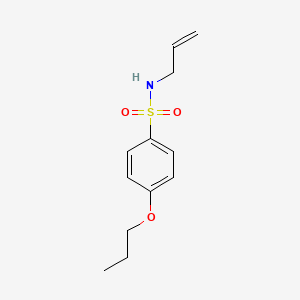![molecular formula C18H16N2O5 B2633269 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421451-27-5](/img/structure/B2633269.png)
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of benzofuran, furan, and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of 2,3-Dihydro-1-benzofuran: This can be synthesized by the cyclization of 2-phenoxyethanol in the presence of a Lewis acid such as zinc chloride at elevated temperatures.
Synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxylic acid: This involves the reaction of furan-2-carboxylic acid with hydroxylamine hydrochloride and a dehydrating agent like phosphorus oxychloride.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The oxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Bromine, acetic acid as solvent.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated furan derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Mecanismo De Acción
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of both benzofuran and furan rings, which may confer distinct electronic and steric properties that influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-14(11-3-4-15-12(8-11)5-7-24-15)10-19-18(22)13-9-17(25-20-13)16-2-1-6-23-16/h1-4,6,8-9,14,21H,5,7,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBJVEQEBQMBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=NOC(=C3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2633191.png)

![N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2633193.png)



![2,4-dichloro-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2633198.png)
![2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2633199.png)

![2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2633203.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide](/img/structure/B2633205.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate](/img/structure/B2633207.png)
